molecular formula C19H36O9 B11826836 Boc-PEG5-methyl ester

Boc-PEG5-methyl ester

Cat. No.: B11826836
M. Wt: 408.5 g/mol
InChI Key: BJNQNORQYFJOCD-UHFFFAOYSA-N
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Description

Boc-PEG5-methyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of various PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The compound has the molecular formula C₁₉H₃₆O₉ and a molecular weight of 408.48 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-PEG5-methyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and tert-butoxycarbonyl (Boc) protecting groups. The synthesis typically involves the following steps:

    Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.

    Coupling with Boc-protected amine: The activated PEG is then reacted with a Boc-protected amine under basic conditions to form the Boc-PEG intermediate.

    Esterification: The Boc-PEG intermediate is esterified with methanol in the presence of an acid catalyst to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk activation of PEG: Using large quantities of PEG and activating reagents.

    Efficient coupling: Ensuring high yield and purity during the coupling reaction with Boc-protected amine.

    Scalable esterification: Optimizing the esterification process to handle large volumes and achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Boc-PEG5-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group.

    Coupling Reactions: The compound can participate in coupling reactions to form PROTACs

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Deprotection: Acidic conditions using trifluoroacetic acid to remove the Boc group.

    Coupling: Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for efficient coupling

Major Products

    Carboxylic Acid: Formed from hydrolysis of the ester group.

    Amine: Exposed after deprotection of the Boc group.

    PROTAC Molecules: Formed through coupling reactions

Scientific Research Applications

Boc-PEG5-methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Potential use in developing targeted therapies for diseases by degrading disease-causing proteins.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

Boc-PEG5-methyl ester functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Boc-PEG4-methyl ester: Similar structure but with a shorter PEG chain.

    Boc-PEG6-methyl ester: Similar structure but with a longer PEG chain.

    m-PEG5-CH2-methyl ester: Contains a methyl ester end group but lacks the Boc protecting group

Uniqueness

Boc-PEG5-methyl ester is unique due to its specific PEG chain length and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it particularly useful in the synthesis of PROTACs and other specialized applications .

Properties

Molecular Formula

C19H36O9

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C19H36O9/c1-19(2,3)28-18(21)6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-17(20)22-4/h5-16H2,1-4H3

InChI Key

BJNQNORQYFJOCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC

Origin of Product

United States

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